N-Xantphos

Catalog No.
S675315
CAS No.
261733-18-0
M.F
C36H27NOP2
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Xantphos

CAS Number

261733-18-0

Product Name

N-Xantphos

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane

Molecular Formula

C36H27NOP2

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H

InChI Key

HSWZLYXRAOXOLL-UHFFFAOYSA-N

SMILES

Array

Synonyms

NiXanthphos;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

N-Xantphos is an advanced, bidentate phosphine ligand belonging to the widely-utilized Xantphos class of compounds. Its defining structural feature is the substitution of the xanthene backbone's central carbon with a nitrogen-hydrogen (N-H) group, creating a phenoxazine-derived structure. This N-H moiety is not merely a structural alteration; it is a functional, deprotonatable site that allows the ligand's electronic properties to be modulated under basic reaction conditions. This feature enables palladium catalysts to achieve high activity in transformations where common ligands, including the parent Xantphos, are often ineffective, particularly with unactivated aryl chloride substrates.

Direct substitution of N-Xantphos with its parent analogue, Xantphos, or other bulky phosphines fails in critical applications due to a fundamental mechanistic difference. The catalytic enhancement of N-Xantphos relies on the in-situ deprotonation of its N-H group by a base, forming a highly electron-rich, anionic N-Xantphos ligand. This 'activated' form creates a more potent palladium catalyst capable of facilitating the difficult oxidative addition of challenging substrates like unactivated aryl chlorides, even at room temperature. Comparators lacking this deprotonatable site, such as Xantphos or N-benzylated N-Xantphos, cannot form this activated species and thus show little to no reactivity under these milder, more process-friendly conditions.

Enables Room-Temperature C-C Coupling of Aryl Chlorides Where Xantphos Fails

In the palladium-catalyzed deprotonative cross-coupling of diphenylmethane with 1-tert-butyl-4-chlorobenzene at room temperature, the N-Xantphos-based catalyst system delivered an excellent product yield. In a direct comparison under identical conditions, the parent ligand Xantphos produced no detectable product, and an N-benzylated analogue (N-Bn-NiXantphos), which cannot be deprotonated, resulted in less than 2% conversion.

Evidence DimensionHPLC Assay Yield (%)
Target Compound DataExcellent Yield (Reported as 91% on microscale, 87% on 0.1 mmol scale)
Comparator Or BaselineXantphos: No detectable product; N-Bn-NiXantphos: <2% conversion
Quantified Difference>40-fold increase in yield vs. non-deprotonatable analogues
ConditionsPd-catalyzed deprotonative cross-coupling of diphenylmethane and 1-tert-butyl-4-chlorobenzene, KN(SiMe3)2 base, THF, 24 °C.

This demonstrates the unique capability of N-Xantphos to activate challenging, inexpensive aryl chloride precursors under mild, energy-efficient conditions, a task not achievable with its closest structural analogue.

Reduces Catalyst Loading in Buchwald-Hartwig Amination of Unactivated Aryl Chlorides

N-Xantphos has been shown to be a highly active ligand for the palladium-catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides, a reaction where the parent Xantphos ligand performs poorly. Under optimized conditions, reactions using N-Xantphos can achieve good to excellent yields with palladium loadings as low as 0.05 mol% (500 ppm), significantly outperforming other bidentate ligands examined in the study.

Evidence DimensionRequired Catalyst Loading for Effective C-N Coupling
Target Compound DataAs low as 0.05 mol% Pd
Comparator Or BaselineXantphos: Ineffective for unactivated aryl chlorides under comparable conditions.
Quantified DifferenceEnables efficient reaction at low catalyst loadings where the standard alternative fails.
ConditionsPd-catalyzed Buchwald-Hartwig amination of various unactivated aryl chlorides with amines.

For procurement in process chemistry and scale-up, using N-Xantphos allows for a significant reduction in the amount of expensive palladium catalyst required, lowering overall process costs and simplifying product purification.

Scenario 1: Room-Temperature Synthesis Involving Inexpensive Aryl Chlorides

For synthetic routes that rely on the activation of traditionally unreactive and economically favorable aryl chloride building blocks. When elevated temperatures lead to substrate decomposition or unwanted side reactions, N-Xantphos is the indicated choice, enabling C-C or C-N bond formation under mild, room-temperature conditions where ligands like Xantphos are ineffective.

Scenario 2: Process Development and Scale-Up of Buchwald-Hartwig Aminations

When developing cost-effective, scalable protocols for the synthesis of complex amines and N-heterocycles. N-Xantphos is the right choice for minimizing the cost contribution of the palladium catalyst by allowing for significantly lower catalyst loadings (down to 0.05 mol%) in couplings with unactivated aryl chlorides, directly impacting process mass intensity and purification efficiency.

XLogP3

8.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

551.15678848 Da

Monoisotopic Mass

551.15678848 Da

Heavy Atom Count

40

Wikipedia

4,6-Bis(diphenylphosphino)phenoxazine

Dates

Last modified: 08-15-2023

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